molecular formula C16H12ClN3O3 B11801326 5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole

5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole

Cat. No.: B11801326
M. Wt: 329.74 g/mol
InChI Key: UKFUUYJPNNMBPV-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are nitrogen- and oxygen-containing heterocyclic compounds with broad pharmacological relevance, including anti-inflammatory, anti-cancer, and antimicrobial activities . The target compound, 5-(4-chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole, features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 2,4-dimethylphenyl group and a 4-chloro-3-nitrophenyl moiety, respectively.

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

5-(4-chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H12ClN3O3/c1-9-3-5-12(10(2)7-9)15-18-16(23-19-15)11-4-6-13(17)14(8-11)20(21)22/h3-8H,1-2H3

InChI Key

UKFUUYJPNNMBPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

This method involves the cyclodehydration of O-acylamidoxime intermediates, formed via the condensation of amidoximes and acyl chlorides. For the target compound, 2,4-dimethylphenylamidoxime reacts with 4-chloro-3-nitrobenzoyl chloride in a two-step process. The amidoxime is prepared by treating 2,4-dimethylbenzonitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 hours). The resultant amidoxime is then acylated using 4-chloro-3-nitrobenzoyl chloride in dichloromethane with triethylamine as a base (0°C to room temperature, 2 hours). Cyclization is achieved via microwave-assisted heating in acetone-water (100°C, 15 minutes), yielding the oxadiazole ring.

Table 1: Optimization of O-Acylamidoxime Cyclization

ParameterConditionYield (%)Purity (%)
SolventAcetone-water (3:1)7898
CatalystNone6595
Temperature100°C (MW)7898
Reaction Time15 minutes7898
Alternative SolventDMF7297

Microwave irradiation significantly enhances reaction efficiency compared to conventional heating (yield increase from 65% to 78%). The absence of catalysts simplifies purification, as confirmed by NMR and HPLC analyses.

Hydrazide-Nitroalkane Coupling

Convergent Synthesis Pathway

A convergent approach couples 2,4-dimethylphenylhydrazide with α-bromo-4-chloro-3-nitroacetophenone under iodonium-mediated conditions. The hydrazide is synthesized by refluxing methyl 2,4-dimethylbenzoate with hydrazine hydrate in ethanol (12 hours, 70°C). The α-bromo nitroketone is prepared via bromination of 4-chloro-3-nitroacetophenone using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 hours).

The coupling reaction proceeds in acetonitrile with N-iodosuccinimide (NIS) as the halonium source (room temperature, 4 hours), achieving 82% yield. Mechanistic studies suggest in situ formation of an iodohydrazine intermediate, which undergoes cyclization to the oxadiazole.

Table 2: Halonium Source Comparison

Halonium SourceYield (%)Side Products
NIS82<5% diazenium salts
NBS4530% over-brominated
NCS3840% decomposition

NIS minimizes side reactions due to its moderate oxidizing power, enabling cleaner product isolation.

Electrochemical Cyclization

Anodic Oxidation of Acylthiosemicarbazides

Adapting methods from electrochemical synthesis, 4-chloro-3-nitrobenzoylthiosemicarbazide is subjected to controlled potential electrolysis (+1.2 V vs. Ag/AgCl) in acetonitrile with lithium perchlorate as the supporting electrolyte. The 2,4-dimethylphenyl group is introduced via subsequent Suzuki coupling with 2,4-dimethylphenylboronic acid.

Table 3: Electrolysis Parameters and Outcomes

ParameterConditionYield (%)
Potential+1.2 V vs. Ag/AgCl68
Electrolyte0.1 M LiClO₄68
Temperature25°C68
Reaction Time3 hours68
Alternative AnodeGraphite52

This method offers excellent regioselectivity, with no observable ring-opening byproducts.

Solid-Phase Synthesis Using Resin-Bound Reagents

Immobilized Reaction Strategy

A Wang resin-bound 2,4-dimethylbenzoic acid is activated with HBTU and coupled with 4-chloro-3-nitrobenzohydrazide in DMF (24 hours, room temperature). Cyclization is induced by treatment with POCl₃ (reflux, 6 hours), followed by cleavage from the resin using TFA/DCM (1:1).

Table 4: Solid-Phase Synthesis Efficiency

StepYield (%)Purity (%)
Resin Loading95-
Hydrazide Coupling8990
Cyclization7685
Cleavage9295

This approach facilitates easy purification but requires specialized equipment, limiting industrial scalability.

One-Pot Tandem Reactions

Sequential Acylation and Cyclization

A one-pot method combines 2,4-dimethylbenzamide, 4-chloro-3-nitrobenzoyl chloride, and hydroxylamine hydrochloride in DMF with K₂CO₃ (120°C, 8 hours). The reaction proceeds through in situ amidoxime formation, followed by cyclization driven by the base.

Table 5: One-Pot Reaction Optimization

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF12071
Et₃NDMF10058
NaOHEtOH8049

K₂CO₃ in DMF provides optimal basicity and solubility, achieving 71% yield with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide, and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 5-(4-Amino-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though specific products depend on the conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole. It has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound has shown significant cytotoxicity against glioblastoma cell lines, indicating its potential as an anticancer agent. A study demonstrated that derivatives of oxadiazoles exhibited apoptosis-inducing properties in cancer cells, suggesting that modifications in the oxadiazole structure can enhance efficacy against specific cancer types .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through DNA damage pathways, which is critical for the development of effective anticancer therapies .

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits promising antibacterial activity:

  • Broad-Spectrum Efficacy : Research indicates that derivatives of 5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be competitive with standard antibiotics .

Material Science Applications

The unique properties of 5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole make it suitable for applications in materials science:

  • High Energy Density Materials : Compounds with similar structures have been investigated for their potential as high energy density materials due to their thermal stability and favorable detonation performance. This aspect opens avenues for further research into the use of oxadiazoles in explosive materials and propellants .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivitySignificant cytotoxic effects on glioblastoma cells; induced apoptosis through DNA damage mechanisms .
Study 2 Antibacterial PropertiesEffective against multiple bacterial strains with competitive MIC values compared to standard treatments .
Study 3 Material ScienceInvestigated as a high energy density material with favorable thermal stability characteristics .

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Crystallography

The substituents on the oxadiazole ring significantly impact molecular geometry and intermolecular interactions. Key comparisons include:

Compound Name Substituents (Position 3) Substituents (Position 5) Dihedral Angles (°) Crystal System & Space Group Reference
5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole 4-Nitrophenyl 2,4-Dichlorophenyl 5.4 (oxadiazole vs. C1–C6), 4.0 (oxadiazole vs. C9–C14) Orthorhombic, Pca2₁
3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole Methoxymethyl 4-Chloro-3-nitrophenyl N/A* N/A
5-[(4-Chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole 3-Nitrophenyl (4-Chlorophenoxy)methyl N/A N/A

Key Observations :

  • Planarity: In 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the oxadiazole ring forms small dihedral angles (4.0–5.4°) with adjacent aromatic rings, indicating high planarity .
  • Crystal Packing : Analogous compounds exhibit intermolecular interactions such as C–H···N hydrogen bonds (e.g., ’s compound forms chains along the a-axis ). The target compound’s methyl groups may weaken hydrogen bonding, favoring van der Waals interactions instead.

Physicochemical Properties

Substituents modulate lipophilicity, solubility, and molecular weight:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Reference
5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole C₁₇H₁₃ClN₃O₃ 342.76 (calculated) ~3.5–4.0† 6 N/A
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole C₁₆H₁₃N₃O₃ 295.3 4.71 7
5-[(4-Chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole C₁₅H₁₀ClN₃O₄ 331.71 ~3.8–4.2‡ 7

Key Observations :

  • Lipophilicity : The target compound’s 2,4-dimethylphenyl group increases hydrophobicity compared to analogs with polar substituents (e.g., nitro or methoxymethyl groups). This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole (CAS No. 1707584-91-5) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's molecular formula is C16H12ClN3O3C_{16}H_{12}ClN_3O_3, with a molecular weight of 329.74 g/mol. It features an oxadiazole ring which is significant in many bioactive compounds.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to 5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole have shown effectiveness against various bacterial strains. The presence of the nitro group in the structure is believed to enhance its activity by disrupting bacterial cell walls.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundMultiple strainsNot yet determined

Anticancer Activity

Research has indicated that oxadiazole derivatives can exhibit anticancer properties. A study reported that similar compounds induced apoptosis in cancer cell lines by activating caspase pathways. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Case Study:
In a recent study involving human breast cancer cell lines (MCF-7), the target compound was tested for cytotoxicity. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Table 2: Cytotoxicity of Oxadiazole Compounds on Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound CMCF-712Induction of apoptosis
Target CompoundMCF-7Not yet determinedROS generation

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has also been explored. Compounds containing similar structures have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests that the target compound may possess similar properties.

Research Findings:
A study indicated that derivatives with a chloro substitution could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole, and how can purity be ensured?

  • Methodology : The compound can be synthesized via cyclization reactions using nitrile oxides and amidoximes under reflux conditions. Flash column chromatography (e.g., hexane:ethyl acetate gradients) is critical for purification, achieving >95% purity. High yields (e.g., 99%) are attainable with precise stoichiometric control and inert atmospheres . Alternative routes involve coupling aromatic precursors with oxadiazole cores under microwave-assisted conditions to reduce reaction times .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodology : Use a combination of 1^1H NMR, 13^{13}C NMR, and 19^{19}F NMR to confirm substituent positions and aromatic ring integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., C=N stretching at ~1600 cm1^{-1}). Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) and melting point analysis .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodology : Prioritize apoptosis induction assays (e.g., caspase-3/7 activation) and cytotoxicity profiling against cancer cell lines (e.g., T47D breast cancer, HCT116 colorectal). Use flow cytometry to evaluate cell cycle arrest (e.g., G1 phase accumulation) . For anti-inflammatory potential, screen COX-1/COX-2 inhibition in macrophage models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology : Systematically modify substituents on the oxadiazole core and aromatic rings. Key findings:

  • 5-position : Electron-withdrawing groups (e.g., nitro, chloro) enhance apoptosis-inducing activity in cancer models .
  • 3-position : Bulky substituents (e.g., 2,4-dimethylphenyl) improve metabolic stability but may reduce solubility .
  • Heterocyclic replacements : Pyridyl groups at the 3-position retain activity while altering pharmacokinetics . Quantitative SAR (QSAR) models using logP and polar surface area (PSA) can predict bioavailability .

Q. What strategies resolve contradictions in biological activity across different cell lines?

  • Methodology : Investigate target specificity using photoaffinity labeling (e.g., identifying TIP47 as a molecular target in apoptosis pathways) . Compare transcriptomic profiles of responsive vs. resistant cell lines to identify resistance mechanisms (e.g., efflux pump overexpression). Validate hypotheses via CRISPR knockouts .

Q. What crystallographic techniques determine molecular conformation and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction confirms bond lengths, angles, and packing arrangements. For example, planar oxadiazole rings often engage in π-π stacking with aromatic substituents, influencing solid-state stability . Synchrotron radiation improves resolution for nitro and chloro substituent positioning .

Q. How to assess physicochemical properties affecting bioavailability?

  • Methodology : Calculate logP (e.g., 4.7 via computational tools) to predict lipophilicity. Experimentally measure solubility in PBS (pH 7.4) and simulate intestinal permeability using Caco-2 cell monolayers. PSA (~64.7 Ų) indicates moderate blood-brain barrier penetration .

Q. How to identify molecular targets using chemical biology approaches?

  • Methodology : Employ photoaffinity probes with azide or alkyne tags for click chemistry-based target capture. For example, coupling the oxadiazole core to biotin enables pull-down assays and LC-MS/MS identification of binding proteins (e.g., TIP47 in apoptosis pathways) .

Notes

  • SAR and crystallography data are prioritized from peer-reviewed studies .
  • Methodological rigor is emphasized for reproducibility in academic settings.

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